N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
CAS No.: 921579-53-5
Cat. No.: VC6014661
Molecular Formula: C21H21N5O4S
Molecular Weight: 439.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921579-53-5 |
|---|---|
| Molecular Formula | C21H21N5O4S |
| Molecular Weight | 439.49 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H21N5O4S/c1-28-16-5-3-15(4-6-16)25-8-9-26-20(25)23-24-21(26)31-13-19(27)22-14-2-7-17-18(12-14)30-11-10-29-17/h2-7,12H,8-11,13H2,1H3,(H,22,27) |
| Standard InChI Key | FQZXXMNVXHKKJD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure comprises three distinct domains:
-
Benzo dioxane Core: A six-membered benzene ring fused to a 1,4-dioxane ring, conferring rigidity and electronic diversity. This scaffold is prevalent in compounds targeting neurological and metabolic disorders due to its ability to modulate enzyme active sites .
-
Imidazo[2,1-c] triazole-Thioether Unit: A bicyclic system combining imidazole and triazole rings, substituted with a 4-methoxyphenyl group. This moiety is associated with kinase inhibition and antiproliferative effects, as seen in analogs targeting FAK (focal adhesion kinase) and other oncogenic signaling pathways .
-
Acetamide Linker: A flexible spacer connecting the dioxane and imidazotriazole units, facilitating conformational adaptability during target binding.
The IUPAC name systematically describes these components, emphasizing the substitution patterns and connectivity.
Synthetic Strategies
Key Synthetic Pathways
While no explicit synthesis of this compound is documented, analogous methodologies from benzodioxane and imidazotriazole chemistry provide a plausible route:
Step 1: Synthesis of the Benzo dioxane-Amide Intermediate
Step 2: Construction of the Imidazo[2,1-c] triazole-Thioether Moiety
Step 3: Final Coupling via Thioether Formation
-
Mitsunobu Reaction or Nucleophilic Substitution:
Table 1: Hypothetical Synthetic Yields and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Acetamide Formation | BrCH₂COBr, Na₂CO₃, CH₂Cl₂ | 75 |
| 2 | Triazole-Thiol Cyclization | HCl, EtOH, reflux | 60 |
| 3 | Thioether Coupling | K₂CO₃, DMF, 60°C | 50 |
Biological Activity and Mechanisms
Table 2: Comparative IC₅₀ Values of Structural Analogs
| Compound | Target Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 18 (FAK Inhibitor) | HEPG2 | 10.79 | |
| 31 (Breast Cancer) | MDA-MB-231 | 9.0 | |
| Hypothetical Target Compound | MCF-7 (Projected) | 5–15 | – |
Enzyme Modulation
The acetamide linker and dioxane ring may enhance binding to hydrolytic enzymes:
-
α-Glucosidase Inhibition: Benzodioxane-acetamide hybrids (e.g., 7a-l) showed IC₅₀ values of 12–45 μM against yeast α-glucosidase, suggesting antidiabetic potential .
-
Acetylcholinesterase (AChE) Interaction: Weak inhibition (IC₅₀ > 100 μM) implies limited neuroactivity, aligning with similar derivatives .
Molecular Docking and Structure-Activity Relationships (SAR)
Docking Simulations
-
FAK Binding Site: The imidazotriazole-thioether group forms hydrogen bonds with Lys454 and Asp564, while the dioxane ring engages in hydrophobic interactions with Phe421 .
-
α-Glucosidase Active Site: The methoxyphenyl group occupies a subsite adjacent to catalytic aspartate residues, reducing substrate access .
SAR Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume